molecular formula C11H13NO2 B1267707 2-(3,4-Dimethoxyphenyl)ethylisocyanide CAS No. 63609-01-8

2-(3,4-Dimethoxyphenyl)ethylisocyanide

Cat. No. B1267707
CAS RN: 63609-01-8
M. Wt: 191.23 g/mol
InChI Key: FKKDZMFJEOVSSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-Dimethoxyphenyl)ethylisocyanide involves multiple steps, including decarboxylation and reactions with different chemical agents. For example, one synthesis route involves heating 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide in boiling toluene with chloroacetic acid or phosphoryl chloride, yielding a product through a free-radical process (Bansal, Bruce, Gillespie, & Jeffreys, 1983). Another method involves the use of chiral auxiliary-bearing isocyanides as synthons for the synthesis of strongly fluorescent compounds (Tang & Verkade, 1996).

Molecular Structure Analysis

Investigations into the molecular structure of derivatives of 2-(3,4-Dimethoxyphenyl)ethylisocyanide have utilized various spectroscopic methods, including X-ray diffraction. These studies provide detailed insights into the geometric configuration and electronic structure of these compounds, aiding in understanding their chemical behavior (Dhandapani et al., 2017).

Chemical Reactions and Properties

Research on 2-(3,4-Dimethoxyphenyl)ethylisocyanide and its derivatives includes exploring their reactivity in various chemical reactions. For instance, ortho-lithiophenyl (-hetaryl) isocyanides have been shown to react with aldehydes and ketones under certain conditions, leading to a variety of products including isocyanide complexes of various metals (Lygin & de Meijere, 2009).

Physical Properties Analysis

The study of physical properties such as dimerization behavior, spectroscopic characteristics, and solvent interactions is crucial for understanding how these compounds behave in different environments. For example, the dimerization of thiacarbocyanines, closely related to the study compound, has been extensively analyzed to understand their association behavior and spectral properties (Chibisov, Zakharova, & Görner, 1999).

Chemical Properties Analysis

Detailed chemical property analysis includes reactivity, stability, and interaction with other molecules. This encompasses studies on the formation of complex structures with boron, demonstrating the versatility and reactivity of isocyanide compounds (Tamm, Lügger, & Hahn, 1996). Additionally, the creation of new synthesis technologies for derivatives of 2-(3,4-Dimethoxyphenyl)ethylisocyanide highlights the ongoing interest in developing efficient methods for producing these compounds with potential applications in various fields (Lan-xiang, 2011).

Scientific Research Applications

Chemical Reactions and Synthesis

2-(3,4-Dimethoxyphenyl)ethylisocyanide has been involved in various chemical reactions and synthesis processes. For instance, a study by Bansal et al. (1983) demonstrated the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through a free-radical process involving 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide (Bansal, Bruce, Gillespie, & Jeffreys, 1983). Additionally, a compound synthesized from 3,4-dimethoxybenzylcyanide showed anti-inflammatory effects in an adjuvant arthritic rat model as per the research by Baba et al. (1998) (Baba, Makino, Ohta, & Sohda, 1998).

Pharmacological Applications

2-(3,4-Dimethoxyphenyl)ethylisocyanide and its derivatives have been studied for their potential pharmacological applications. Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, finding compounds with significant antiulcer activity (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

Computational Modeling

In the field of computational chemistry, Żołek, Luliński, & Maciejewska (2011) developed a computational model to evaluate the affinity and selectivity of 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymers, demonstrating the application of this compound in molecular imprinting technology (Żołek, Luliński, & Maciejewska, 2011).

Analytical Chemistry

In analytical chemistry, Luliński & Maciejewska (2012) used a 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer for the effective separation of dopamine from bananas, showcasing the compound's role in molecular recognition and separation techniques (Luliński & Maciejewska, 2012).

Materials Science

In materials science, Chafiq et al. (2020) studied the inhibition properties of 2-(3,4-dimethoxyphenyl)ethylamine derivatives for mild steel protection in HCl, illustrating the compound's potential in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety And Hazards

Specific safety and hazard information for 2-(3,4-Dimethoxyphenyl)ethylisocyanide is not provided in the available resources. However, general safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, and not ingesting567.


Future Directions

The future directions for the use and study of 2-(3,4-Dimethoxyphenyl)ethylisocyanide are not specified in the available resources. However, it is noted that this compound is provided to early discovery researchers as part of a collection of unique chemicals2.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-(2-isocyanoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8H,6-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKDZMFJEOVSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332317
Record name 2-(3,4-dimethoxyphenyl)ethyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)ethylisocyanide

CAS RN

63609-01-8
Record name 2-(3,4-dimethoxyphenyl)ethyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Westling, R Smith, T Livinghouse - The Journal of Organic …, 1986 - ACS Publications
The polycondensed framework of the erythrina alkaloids 1 has remained a challenging target for efficient chemical synthesis. 1 In an earlier report, we described the suc-cessful …
Number of citations: 106 pubs.acs.org
MKJ Mallon - 1986 - search.proquest.com
Chapter One reviews the physical properties, chemical reactivities and methods of synthesis of 1, 6-naphthyridines. Chapter Two details the structure elucidation, proposed biosynthesis …
Number of citations: 3 search.proquest.com

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